(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Synthesis
The structure of the compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation of pyrazole derivatives with activated carbonyl groups, resulting in compounds that exhibit significant biological activities .
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has been evaluated for its anti-proliferative effects against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
- IC50 Values : The compound demonstrated promising activity with IC50 values indicating effective inhibition of cell growth at low concentrations .
The mechanism by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involves the inhibition of key enzymes and receptors involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : Some derivatives have shown to inhibit EGFR activity, which is crucial in many cancers. For instance, compound derivatives have reported IC50 values as low as 0.016 µM against wild-type EGFR .
- Cyclin-dependent Kinases : These compounds may also inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been associated with various other pharmacological effects:
- Anti-inflammatory : Exhibiting properties that reduce inflammation .
- Antimicrobial : Some derivatives show effectiveness against bacterial strains .
- Analgesic and Antipyretic Effects : These compounds have been noted for their pain-relieving and fever-reducing capabilities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key findings include:
Compound | IC50 against A549 | IC50 against HCT-116 | Target |
---|---|---|---|
12b | 8.21 µM | 19.56 µM | EGFR |
Other Derivatives | Varies | Varies | Various |
This table illustrates how modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity.
Case Studies
Several studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on Antitumor Activity : A study by Baviskar et al. demonstrated that specific derivatives showed significant antitumor activity against prostate and breast cancers .
- In Vivo Studies : Research indicates that certain compounds can effectively reduce tumor size in animal models when administered at therapeutic doses .
Properties
IUPAC Name |
(E)-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-20(2,3)25-18-14(11-22-25)19(27)24(12-21-18)23-17(26)9-7-13-6-8-15(28-4)16(10-13)29-5/h6-12H,1-5H3,(H,23,26)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKOKIPVFNGGSL-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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